molecular formula C8H13NO3 B2885711 Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 66643-45-6

Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B2885711
CAS No.: 66643-45-6
M. Wt: 171.196
InChI Key: DAYVKOSSGVXODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is known for its unique structure, which includes an oxygen and nitrogen atom within a bicyclic framework. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties.

Scientific Research Applications

Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is utilized in various scientific research fields:

Preparation Methods

The synthesis of Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of ethyl chloroformate with a suitable bicyclic amine precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques like recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, leading to its hydrolysis and the release of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other bicyclic compounds such as:

This compound stands out due to its unique combination of oxygen and nitrogen atoms within a bicyclic framework, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-11-8(10)9-4-3-6-7(5-9)12-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVKOSSGVXODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.